molecular formula C14H12N4O4 B14560968 N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine CAS No. 61785-62-4

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine

Cat. No.: B14560968
CAS No.: 61785-62-4
M. Wt: 300.27 g/mol
InChI Key: LPQDIMYOCBOZKD-UHFFFAOYSA-N
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Description

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include nitration, oxidation, and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The nitro and oxido groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso compounds, while reduction can yield amines.

Scientific Research Applications

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets and pathways. The nitro and oxido groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-7-nitro-2,1,3-benzoxadiazole: Similar in structure but lacks the oxido group.

    N-phenyl-2,1,3-benzoxadiazole: Lacks both the nitro and oxido groups.

    7-nitro-2,1,3-benzoxadiazole: Lacks the ethyl and phenyl groups.

Uniqueness

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

61785-62-4

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-ethyl-7-nitro-3-oxido-N-phenyl-2,1,3-benzoxadiazol-3-ium-4-amine

InChI

InChI=1S/C14H12N4O4/c1-2-16(10-6-4-3-5-7-10)12-9-8-11(17(19)20)13-14(12)18(21)22-15-13/h3-9H,2H2,1H3

InChI Key

LPQDIMYOCBOZKD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

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